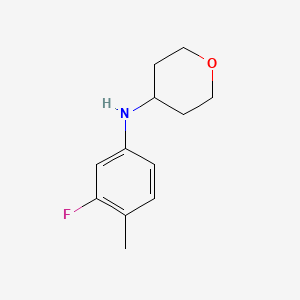amine CAS No. 1021009-99-3](/img/structure/B1461416.png)
[2-(4-Fluorophenyl)ethyl](4-methylpentan-2-yl)amine
Übersicht
Beschreibung
2-(4-Fluorophenyl)ethylamine is an organic compound with a structure characterized by a fluorophenyl group attached to an ethylamine backbone, further substituted with a 4-methylpentan-2-yl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)ethylamine involves several steps:
Starting Materials: : 4-Fluorobenzyl bromide, 4-methylpentan-2-amine, sodium hydride.
Reaction: : The reaction typically occurs in a polar aprotic solvent like dimethylformamide (DMF) under an inert atmosphere.
Process
Step 1: : 4-Fluorobenzyl bromide is deprotonated using sodium hydride to generate the corresponding benzylic anion.
Step 2: : This intermediate reacts with 4-methylpentan-2-amine through a nucleophilic substitution reaction to form the desired amine.
Purification: : The product is typically purified using column chromatography or recrystallization techniques.
Industrial Production Methods
Industrial production may employ a similar synthetic strategy but optimized for scalability:
Catalyst: : Catalysts may be introduced to increase yield and efficiency.
Continuous Flow Systems: : Continuous flow chemistry can enhance reaction rates and product consistency.
Green Chemistry: : Efforts are made to minimize waste and utilize environmentally friendly solvents and reagents.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, usually yielding N-oxide derivatives.
Reduction: : Hydrogenation processes can reduce the fluorophenyl group, potentially leading to defluorination.
Substitution: : The amino group can participate in electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: : Common reagents include peroxides and oxides such as hydrogen peroxide.
Reduction: : Catalytic hydrogenation using palladium on carbon or similar catalysts.
Substitution: : Electrophiles like alkyl halides and aryl halides in the presence of bases.
Major Products
Oxidation: : N-oxide derivatives.
Reduction: : Reduced amine and potentially defluorinated compounds.
Substitution: : Functionalized amines with diverse substituents on the nitrogen.
Wissenschaftliche Forschungsanwendungen
Chemistry: : Used as a precursor or intermediate in organic synthesis, particularly in the development of fluorinated amines.
Medicine: : Investigated for its pharmacological properties, including potential therapeutic uses.
Industry: : Utilized in the production of specialty chemicals and advanced materials.
Wirkmechanismus
Mechanism: : The compound’s mechanism of action often involves interaction with enzymes or receptors, leading to modulation of biological pathways.
Molecular Targets: : It can target specific enzymes, receptors, or cellular pathways, altering their function.
Pathways: : May affect neurotransmitter systems, enzyme activity, or cell signaling pathways depending on its structure and substituents.
Vergleich Mit ähnlichen Verbindungen
Unique Features: : The presence of a fluorophenyl group distinguishes it from many other amines, imparting unique electronic properties and reactivity.
Similar Compounds
2-(4-Chlorophenyl)ethyl: amine : Similar structure but with a chlorophenyl group.
2-(4-Bromophenyl)ethyl: amine : Another analogue with a bromophenyl group.
2-(4-Methylphenyl)ethyl: amine : Substituted with a methyl group instead of fluorine.
This compound, 2-(4-Fluorophenyl)ethylamine, holds promise in various fields due to its unique structural features and diverse reactivity, making it a valuable subject of study in both academic and industrial research.
Eigenschaften
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]-4-methylpentan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22FN/c1-11(2)10-12(3)16-9-8-13-4-6-14(15)7-5-13/h4-7,11-12,16H,8-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNFDFAQKECBZPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)NCCC1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


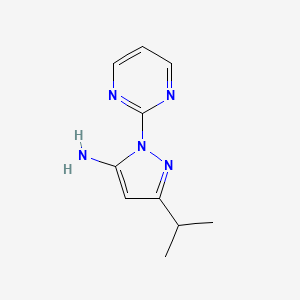

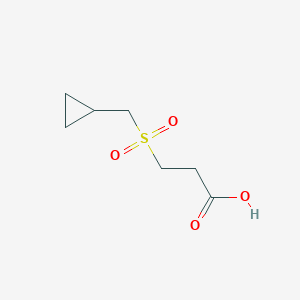
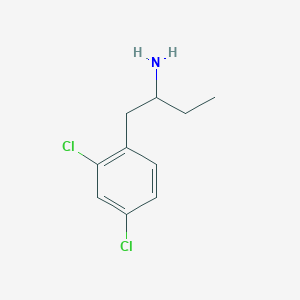
![N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)urea](/img/structure/B1461341.png)
![methyl 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B1461343.png)
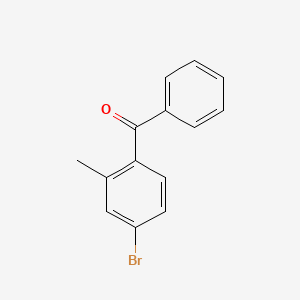


![1-[(3-cyanophenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1461348.png)



